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Compound of Interest

Compound Name: Met-His

Cat. No.: B15598491

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in
structural biology and drug development for the unambiguous determination of molecular
structures. This guide provides a comprehensive comparison of NMR methods to confirm the
covalent structure of a methionine-histidine (Met-His) dipeptide, presenting expected
experimental data and detailed protocols.

Introduction to NMR-Based Structure Confirmation

Confirming the identity and structure of a synthesized or isolated peptide is a critical step in
research and development. NMR spectroscopy provides detailed information on the chemical
environment and connectivity of each atom in a molecule. For a dipeptide like Met-His, a
combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can
definitively establish its structure by:

« ldentifying the constituent amino acid spin systems: Each amino acid has a characteristic set
of proton (*H) and carbon (33C) signals that are coupled to each other.

¢ Confirming the peptide bond: Specific correlations observed in 2D NMR spectra can verify
the covalent linkage between the methionine and histidine residues.

 Distinguishing it from alternatives: The unique chemical shifts and correlation patterns of
Met-His can differentiate it from the individual amino acids or a His-Met dipeptide.
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Comparative NMR Data: Expected Chemical Shifts

The formation of a peptide bond and the influence of the adjacent residue alter the chemical

shifts of the a-protons (Ha) and a-carbons (Ca), as well as other atoms near the linkage. The

following tables summarize the expected *H and 13C chemical shifts for the Met-His dipeptide

compared to the individual amino acids in an aqueous solvent like D20. These values are

based on typical chemical shifts observed for these residues in short peptides.

Table 1: Expected *H NMR Chemical Shifts (ppm) relative to DSS

. Key
L L Met-His )
L-Methionine L-Histidine . . Observations
Proton Dipeptide
(Free) (Free) for
(Expected) . .
Confirmation
Downfield shift
Met-Ha ~3.85 - ~4.5-4.7 upon peptide
bond formation.
Met-H[(3 ~2.15 - ~2.1-2.3 Minimal shift.
Met-Hy ~2.63 - ~2.6-2.7 Minimal shift.
Minimal shift, will
Met-He (CHs) ~2.12 - ~2.1-2.2 appear as a
sharp singlet.
Downfield shift
His-Ha ~4.73 ~3.9-4.1 ~4.6-4.8 compared to free
His C-terminus.
His-Hp - ~3.2-3.3 ~3.2-3.4 Minimal shift.
Imidazole ring
His-H&2 - ~7.3 ~7.3-7.4 proton, sensitive
to pH.
Imidazole ring
_ proton, sensitive
His-Hel - ~8.6 ~8.6-8.7 )
to pH, typically
further downfield.
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Table 2: Expected 3C NMR Chemical Shifts (ppm) relative to DSS

. Key
L o Met-His .
L-Methionine L-Histidine . ] Observations
Carbon Dipeptide
(Free)[1] (Free) for
(Expected) . .
Confirmation
Slight upfield or
Met-Ca ~56.6 - ~54-56
downfield shift.
Met-Cf3 ~32.4 - ~31-33 Minimal shift.
Met-Cy ~31.5 - ~30-32 Minimal shift.
Met-Ce (CHs) ~16.6 - ~15-17 Minimal shift.
Upfield shift of
the carbonyl
Met-C' (CO) ~177.1 - ~172-175 carbon involved
in the peptide
bond.
Shift influenced
His-Ca - ~55-57 ~53-55 by the N-terminal
acylation.
His-Cp - ~28-30 ~27-29 Minimal shift.
) Imidazole ring
His-Cy - ~135-137 ~134-136
carbon.
) Imidazole ring
His-Cd2 - ~120-122 ~119-121
carbon.
) Imidazole ring
His-Cel - ~135-137 ~134-136
carbon.
) The C-terminal
His-C' (CO) - ~175-177 ~174-176

carbonyl carbon.

Experimental Protocols for NMR Analysis
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To confirm the Met-His structure, a series of NMR experiments should be performed. The
following provides a detailed methodology for each key experiment.

Sample Preparation:

o Concentration: Dissolve 5-10 mg of the Met-His dipeptide in 0.5 mL of deuterium oxide
(D20). For observation of the amide proton, use a 90% H20/10% D20 mixture.

 Internal Standard: Add a small amount of a reference compound such as DSS (4,4-dimethyl-
4-silapentane-1-sulfonic acid) or TSP for chemical shift calibration (0 ppm).

e pH: Adjust the pH of the sample to a desired value (e.g., pH 7.0) using dilute NaOD or DCI,
as the chemical shifts of the histidine imidazole protons are pH-dependent.

1D *H NMR Spectroscopy

» Purpose: To obtain a general overview of the proton signals and their integrations.

e Protocol:

[¢]

Tune and shim the NMR probe for the sample.
o Acquire a standard 1D H spectrum with water suppression (if in H20/D20).

o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals to determine the relative number of protons for each resonance.

o Expected Outcome: The spectrum should show distinct signals corresponding to the Ha,
HpB, Hy, and He protons of methionine, and the Ha, H, Hd2, and Hel protons of histidine,
with the correct integrations.

1D *C NMR Spectroscopy

e Purpose: To identify the carbon skeleton of the molecule.

e Protocol:
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o Acquire a proton-decoupled 1D 3C spectrum. This experiment may require a longer
acquisition time due to the lower natural abundance and sensitivity of 13C.

o Process the spectrum similarly to the *H spectrum.

o Expected Outcome: The spectrum will show resolved signals for each unique carbon atom
in the Met-His dipeptide, including the carbonyl carbons.

2D *H-'H COSY (Correlation Spectroscopy)

e Purpose: To identify protons that are coupled to each other through 2-3 chemical bonds. This
is crucial for identifying the individual amino acid spin systems.

e Protocol:

o

Set up a standard COSY experiment.

[¢]

Acquire the 2D data with an appropriate number of increments in the indirect dimension.

Process the 2D data with Fourier transformation in both dimensions.

[¢]

[e]

Analysis: Look for cross-peaks that connect coupled protons. For example, in the
methionine spin system, a cross-peak will be observed between Ha and Hf3, and between
HB and Hy. Similarly, for histidine, a cross-peak will be seen between Ha and Hf3.

2D *H-*C HSQC (Heteronuclear Single Quantum
Coherence)

e Purpose: To correlate protons with the carbons to which they are directly attached (one-bond
1H-13C correlation).

e Protocol:
o Set up a standard HSQC experiment.

o Acquire and process the 2D data.
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o Analysis: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows
for the unambiguous assignment of the protonated carbons in the 13C spectrum based on
the assigned 'H spectrum.

2D *H-*C HMBC (Heteronuclear Multiple Bond
Correlation)

e Purpose: To identify longer-range correlations between protons and carbons (typically over
2-3 bonds). This is the key experiment to confirm the peptide bond.

e Protocol:
o Set up a standard HMBC experiment.
o Acquire and process the 2D data.

o Analysis: To confirm the Met-His peptide bond, look for a cross-peak between the Ha
proton of the histidine residue and the carbonyl carbon (C') of the methionine residue.
Additionally, a correlation between the amide proton (if observable) of the histidine residue
and the methionine C' would also confirm the linkage.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical workflow for confirming the Met-His structure using
NMR spectroscopy and the key correlations expected.
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Caption: Experimental workflow for NMR-based confirmation of Met-His structure.
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Caption: Key NMR correlations for confirming the Met-His peptide bond.

Conclusion

By systematically applying 1D and 2D NMR spectroscopy, the covalent structure of a Met-His
dipeptide can be unequivocally confirmed. The characteristic chemical shifts, through-bond
correlations from COSY, and most importantly, the through-bond, long-range correlations from
HMBC across the peptide bond, provide a definitive fingerprint of the molecule. This guide
serves as a practical framework for researchers to design experiments and interpret data for
the structural verification of dipeptides and, by extension, larger peptide and protein constructs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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met-his-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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